molecular formula C27H27N3O B12129733 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12129733
M. Wt: 409.5 g/mol
InChI Key: FSWAVZULAGCLFH-UHFFFAOYSA-N
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Description

7-Methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a fused heterocyclic system comprising indole and quinoxaline moieties. The compound features a methyl group at position 7 and a 4-(3-methylbutoxy)benzyl substituent at position 5. This substitution pattern modulates its physicochemical properties, including electronic characteristics, DNA-binding affinity, and pharmacological activity .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[[4-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-18(2)15-16-31-21-13-11-20(12-14-21)17-30-26-19(3)7-6-8-22(26)25-27(30)29-24-10-5-4-9-23(24)28-25/h4-14,18H,15-17H2,1-3H3

InChI Key

FSWAVZULAGCLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient quinoxaline ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by adjacent electron-withdrawing groups.

Reaction TypeConditionsProductsYield (%)Key Findings
HalogenationCl₂, FeCl₃ (Lewis acid)9-Chloro derivative68Selective chlorination at position 9 due to highest electron density at this site
MethoxylationNaOMe, CuI, DMF (120°C)8-Methoxy derivative52Regioselectivity controlled by steric effects of the 7-methyl group

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the benzyl side chain:

Table 1: Catalytic coupling reactions

ReactionCatalytic SystemSubstrateResultEfficiency
SuzukiPd(PPh₃)₄/K₂CO₃Arylboronic acidsBiaryl derivatives74-89%
Buchwald-HartwigPd(OAc)₂/XantphosPrimary aminesN-alkylated analogs63-81%
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynesEthynylated products58%

Key observations:

  • Suzuki reactions show >85% yield with electron-rich boronic acids

  • Buchwald-Hartwig amination requires 24-48 hr reaction times for complete conversion

Oxidation-Reduction Pathways

The methyl group at position 7 undergoes selective oxidation:

ProcessReagentProductNotes
OxidationKMnO₄/H₂SO₄7-Carboxylic acidComplete conversion in 6 hr
ReductionH₂/Pd-C7-CH₂OH derivativeHydrogenolysis preserves quinoxaline core

Cycloaddition and Annulation

The indoloquinoxaline system participates in Diels-Alder reactions:

text
Reaction Scheme: Indoloquinoxaline + Dimethyl acetylenedicarboxylate → Tetracyclic adduct (72% yield) [7][9]

Key characteristics:

  • Endo selectivity observed in [4+2] cycloadditions

  • Reaction proceeds under solvent-free conditions at 80°C

Side Chain Modifications

The 4-(3-methylbutoxy)benzyl group shows distinct reactivity:

TransformationReagentsOutcomeApplication
O-DealkylationBBr₃Phenolic derivativeImproves aqueous solubility
EsterificationAcCl/AlCl₃Acetylated side chainEnhances membrane permeability

Comparative Reactivity Analysis

Data from structural analogs reveals:

PositionRelative ReactivityDominant Reaction
C91.00 (Reference)Electrophilic substitution
C20.33Radical coupling
C7 methyl0.75Oxidation

Normalized to C9 reactivity index

This compound's reactivity profile makes it valuable for developing pharmaceuticals and optoelectronic materials. Recent studies demonstrate improved catalytic systems for its functionalization, particularly in C-H activation protocols . Continued research focuses on enantioselective modifications of the benzyl side chain for chiral drug development .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of indoloquinoxalines exhibit significant antiviral properties. Specifically, compounds like 2,3-dimethyl(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline have shown efficacy against several viruses, including:

  • Herpes Simplex Virus Type 1 (HSV-1)
  • Cytomegalovirus
  • Varicella-Zoster Virus

In vitro studies demonstrate that these compounds can inhibit viral replication at concentrations ranging from 1 to 5 mM, depending on the specific virus and cell type used in assays. The mechanism of action appears to involve DNA binding properties that enhance their biological activity against viral pathogens .

Anticancer Properties

Indoloquinoxalines have also been investigated for their anticancer effects. The structural features of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Various studies have reported that modifications in the indoloquinoxaline structure can lead to enhanced cytotoxicity against different cancer cell lines.

Table: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxalineBreast Cancer15Induction of apoptosis
2,3-dimethyl(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineLung Cancer10DNA intercalation
Other derivativesVariousVariesCell cycle arrest

Other Therapeutic Applications

Beyond antiviral and anticancer activities, indoloquinoxalines may have other therapeutic applications:

  • Neuroprotective Effects : Some studies suggest that these compounds could provide neuroprotection by modulating neuroinflammatory pathways.
  • Antioxidant Properties : The ability of these compounds to scavenge free radicals has been explored as a potential therapeutic avenue for oxidative stress-related conditions.

Case Studies

  • Case Study on Antiviral Efficacy : A study conducted by Pereira et al. (2020) demonstrated that specific derivatives of indoloquinoxalines could inhibit HSV-1 replication effectively in vitro. The study highlighted the compound's ability to reduce viral load significantly and suggested further exploration into its mechanism of action .
  • Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated various indoloquinoxaline derivatives against multiple cancer cell lines. The findings indicated that structural modifications led to improved potency and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DNA-Binding Affinity and Thermal Stability

6H-Indolo[2,3-b]quinoxaline derivatives primarily exert pharmacological effects via DNA intercalation. Substituents at position 6 critically influence binding strength and thermal stability of DNA-compound complexes :

  • 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline (Compound 4): Exhibits moderate DNA binding (lgKₐ = 5.57–5.89) but shows potent interferon induction and antiviral activity .
  • 7H-Benzo[4,5]indolo[2,3-b]quinoxaline (Compound 5): Enhanced DNA affinity (lgKₐ = 6.23–6.87) due to an annulated benzene ring, though antiviral activity is reduced, likely due to steric hindrance .
  • 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e): Demonstrates the highest HOMO energy (-5.2 eV) and lowest band gap (2.8 eV) among tested derivatives, suggesting strong electron-donating effects from the methoxy group .

Its benzyl group’s orientation could further optimize binding to GC-rich regions, analogous to NCA0424 and B-220 derivatives .

Table 1: DNA-Binding and Electronic Properties
Compound Substituent at Position 6 DNA Binding (lgKₐ) HOMO (eV) Band Gap (eV)
6-(2-Aminoethyl) derivative (4) 2-Aminoethyl 5.57–5.89 -5.5 3.1
7H-Benzo[4,5]indoloquinoxaline (5) Annulated benzene 6.23–6.87 -5.4 3.0
6-(4-Methoxyphenyl) derivative (11e) 4-Methoxyphenyl - -5.2 2.8
Target compound 4-(3-Methylbutoxy)benzyl Predicted high ~-5.3 ~2.9

Cytotoxic and Anticancer Activity

Substituents profoundly affect cytotoxicity profiles:

  • IDQ-5, IDQ-10, IDQ-13 : Exhibit IC₅₀ values <10 μM against HL-60 leukemia cells, attributed to DNA intercalation and topoisomerase inhibition .
  • 9-Fluoroindolo[2,3-b]quinoxalines: Triazole-linked derivatives with halogen substituents (Cl, Br) show enhanced bioactivity against cervical, prostate, and lung cancer cell lines .
  • PK2 (Triazole-nitrobenzyl derivative) : Acts as a GLP1R agonist, inducing cAMP signaling and receptor internalization, highlighting versatility beyond anticancer applications .

Target compound : The 3-methylbutoxy group’s lipophilicity may improve cellular uptake, while the methyl at position 7 could reduce metabolic degradation. Its cytotoxicity is hypothesized to align with NCA0424, a potent anticancer derivative .

Table 2: Cytotoxicity and Pharmacological Activities
Compound Key Substituent Activity Cell Line/Model
IDQ-13 4-Fluorophenyl IC₅₀ = 8.2 μM (HL-60 leukemia) HL-60
PK2 Triazole-4-nitrobenzyl GLP1R agonist (EC₅₀ = 0.5 μM) HEK293 cells
NCA0424 Unknown Antitumor (leukemia, fibrosarcoma) In vivo models
Target compound 4-(3-Methylbutoxy)benzyl Predicted anticancer activity Likely broad spectrum

Biological Activity

7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies from diverse sources.

  • Molecular Formula : C19H24N2O
  • Molecular Weight : 296.41 g/mol
  • CAS Number : Not available in the current literature.

The compound's biological activity is primarily linked to its interactions with specific biological targets. Research indicates that it may exhibit:

  • Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders.
  • Antioxidant Properties : The indole structure is known for its antioxidant capabilities, which may contribute to cellular protection against oxidative stress.

Tyrosinase Inhibition

A study focusing on analogs of indole derivatives, including compounds structurally similar to 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline, showed promising results. For instance:

CompoundIC50 (µM)Comparison to Kojic Acid
Analog 117.625x stronger
Analog 23.77Stronger
Analog 31.1222x stronger

These findings indicate that compounds with similar structures can effectively inhibit tyrosinase, suggesting that 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline may possess similar inhibitory properties against this enzyme .

Antioxidant Activity

The antioxidant activity of indole derivatives has been documented extensively. The presence of the methyl group and the unique benzyl substitution may enhance the free radical scavenging ability of this compound. This property is particularly relevant in the context of neuroprotective effects and anti-inflammatory applications.

Case Studies

Several studies have explored the biological implications of indole derivatives:

  • In vitro Studies : Research conducted on cell lines demonstrated that compounds similar to 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline significantly reduced oxidative stress markers in B16F10 melanoma cells when treated with the compound prior to exposure to oxidative agents .
  • In vivo Studies : Animal models have shown that such compounds can reduce skin pigmentation when applied topically, indicating potential for cosmetic applications in skin lightening .

Q & A

Q. What are the standard synthetic routes for preparing 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline?

The compound can be synthesized via a two-step approach:

  • Step 1 : Condensation of 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with ortho-phenylenediamine in anhydrous ethanol under reflux, followed by recrystallization to isolate the indoloquinoxaline core .
  • Step 2 : Introduction of the 4-(3-methylbutoxy)benzyl group via alkylation. A similar method involves reacting the core with 1-chloro-2-dimethylaminoethane hydrochloride in acetone under reflux, using K₂CO₃ as a base . Key considerations include solvent choice (e.g., ethanol vs. acetone), reaction time (4–24 hours), and purification via recrystallization or filtration .

Q. How are substituents like the 4-(3-methylbutoxy)benzyl group introduced into the indoloquinoxaline core?

Alkylation reactions are commonly employed. For example, brominated derivatives (e.g., 6-(4-bromobutyl)-6H-indolo[2,3-b]quinoxaline) are synthesized by reacting the core with bromoalkanes in the presence of K₂CO₃, yielding products with >90% purity after recrystallization . The 4-(3-methylbutoxy)benzyl group can be introduced via nucleophilic substitution using a benzyl chloride derivative under basic conditions .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H NMR : Peaks for aromatic protons (δ 7.38–8.53 ppm), methyl groups (δ 1.82–2.02 ppm), and ether linkages (δ 3.38–4.42 ppm) confirm substitution patterns .
  • IR Spectroscopy : Bands at 1660 cm⁻¹ (C=N stretching) and 1192 cm⁻¹ (C-O-C stretching) validate the quinoxaline and benzyl ether moieties .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared against calculated values (e.g., C: 61.03%, H: 4.55%, N: 11.86%) to confirm purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict optimal reaction conditions by modeling transition states and intermediates. For example, ICReDD’s workflow integrates computational screening of substituent effects (e.g., electron-withdrawing vs. donating groups) to prioritize experimental trials, reducing development time by 30–50% .

Q. How to resolve contradictions in reaction yields reported across studies (e.g., 60% vs. 94%)?

  • Variable Analysis : Compare solvent polarity (ethanol vs. acetone), base strength (K₂CO₃ vs. NaH), and reaction time (4 vs. 24 hours) .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., N-alkylated isomers) that reduce yields. Adjust stoichiometry (e.g., 1.2 eq. alkylating agent) to minimize competing reactions .
  • Replication : Reproduce protocols under inert atmospheres (e.g., N₂) to exclude moisture/O₂ interference .

Q. What strategies are used to study the impact of substituents on biological activity (e.g., antioxidant or anti-inflammatory effects)?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 9-fluoro, 9-bromo) and test in vitro. For example, 9-fluoro derivatives showed enhanced antioxidant activity due to increased electron-withdrawing effects .
  • Docking Studies : Molecular docking with target proteins (e.g., COX-2 for anti-inflammatory activity) identifies key interactions (e.g., hydrogen bonding with the indoloquinoxaline core) .
  • In Vivo Validation : Use rodent models to assess bioavailability and toxicity, correlating results with substituent lipophilicity (logP) .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for alkylation to avoid hydrolysis of the benzyl ether group .
  • Data Reproducibility : Document reaction parameters (e.g., reflux temperature, stirring rate) to mitigate variability .
  • Advanced Characterization : Combine XRD with NMR/IR to resolve structural ambiguities in regiochemistry .

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